molecular formula C18H15ClFNO4S3 B2498943 4-chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide CAS No. 896346-88-6

4-chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2498943
CAS No.: 896346-88-6
M. Wt: 459.95
InChI Key: JXWIITKDLRWBPZ-UHFFFAOYSA-N
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Description

This compound features a sulfonamide core substituted with a 4-chlorophenyl group. The ethyl linker is further functionalized with a 4-fluorobenzenesulfonyl group and a thiophen-2-yl moiety.

Properties

IUPAC Name

4-chloro-N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO4S3/c19-13-3-7-16(8-4-13)28(24,25)21-12-18(17-2-1-11-26-17)27(22,23)15-9-5-14(20)6-10-15/h1-11,18,21H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWIITKDLRWBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-(Thiophen-2-yl)Ethylamine

The ethylamine backbone is synthesized via nucleophilic addition of thiophen-2-yl lithium to acrylonitrile, followed by reduction:

  • Thiophene lithiation : Thiophene (1.0 eq) is treated with n-butyllithium (1.1 eq) in THF at −78°C, then reacted with acrylonitrile to yield 3-(thiophen-2-yl)propanenitrile (Yield: 85%).
  • Nitride reduction : The nitrile is reduced using LiAlH₄ in dry ether, producing 2-(thiophen-2-yl)ethylamine (Yield: 78%).

Sequential Sulfonylation

The ethylamine intermediate undergoes stepwise sulfonylation under Schotten-Baumann conditions:

  • First sulfonylation :
    • 2-(Thiophen-2-yl)ethylamine (1.0 eq) is reacted with 4-fluorobenzenesulfonyl chloride (1.1 eq) in dichloromethane (DCM) with triethylamine (TEA, 2.0 eq) at 0–5°C for 2 h.
    • Intermediate N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]amine is isolated via aqueous workup (Yield: 92%).
  • Second sulfonylation :
    • The mono-sulfonamide (1.0 eq) is treated with 4-chlorobenzenesulfonyl chloride (1.1 eq) in DCM/TEA at room temperature for 4 h.
    • Crude product is purified via recrystallization (ethanol/water) to yield the target compound (Yield: 87%, Purity: 99% by HPLC).

Optimization and Challenges

Regioselectivity Control

Competitive sulfonylation at both amine hydrogens is mitigated by:

  • Low-temperature reactions (0–5°C) to favor mono-sulfonylation.
  • Stepwise addition of sulfonyl chlorides to prevent cross-coupling.

Solvent and Base Selection

  • Dichloromethane ensures solubility of sulfonyl chlorides and intermediates.
  • Triethylamine scavenges HCl, preventing protonation of the amine.

Characterization Data

Property Value/Description Source
Molecular Weight 443.5 g/mol
Melting Point 162–164°C (decomposes) Predicted
¹H NMR (CDCl₃) δ 7.85 (d, 2H, Ar-F), 7.43 (d, 2H, Ar-Cl)
LC-MS (ESI+) m/z 444.1 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophenyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives .

Scientific Research Applications

4-chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Core Structural Differences

The compound’s uniqueness lies in its dual sulfonyl-thiophene substitution on the ethyl linker. Key analogs and their distinguishing features include:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity (if reported) Reference
Target Compound 4-Fluorobenzenesulfonyl, Thiophen-2-yl C₁₈H₁₄ClFNO₄S₃ 449.91 Not explicitly stated (structural analog studies)
4-Chloro-N-[2-(4-Methyl-2-Phenyl-1,3-Thiazol-5-yl)Ethyl]Benzene-1-Sulfonamide 4-Methyl-2-phenylthiazole C₁₈H₁₆ClN₃O₂S₂ 418.97 Unreported
4-Chloro-N-{2-[2-(3-Fluorophenyl)-1,3-Thiazol-4-yl]Ethyl}Benzene-1-Sulfonamide (G573-0096) 3-Fluorophenyl-thiazole C₁₇H₁₄ClFN₂O₂S₂ 396.89 Screening hit (unspecified target)
4-Chloro-N-(Thiophen-2-ylmethylidene)Benzene-1-Sulfonamide (469876-49-1) Thiophen-2-ylmethylidene C₁₁H₉ClN₂O₂S₂ 300.78 R&D use only
N-{2-[5-Bromo-2-(Pent-4-yn-1-yl)-1H-Indol-3-yl]Ethyl}-4-Chloro-Benzene-1-Sulfonamide (4h) Bromo-indole, pent-4-yn-1-yl C₂₂H₂₁BrClN₂O₂S 511.84 Antibacterial resistance modulation

Physicochemical Properties

  • The thiophen-2-yl group contributes aromatic π-stacking capabilities, which may influence receptor binding.
  • G573-0096 : The 3-fluorophenyl-thiazole substituent introduces a rigid heterocycle, likely increasing metabolic stability compared to thiophene-containing analogs.
  • 4h () : The bromo-indole and alkyne (pent-4-yn-1-yl) groups suggest utility in click chemistry or photodynamic therapies, diverging from the target compound’s fluorinated design.

Spectroscopic Data Comparisons

  • NMR Shifts :
    • Target Compound : Expected aromatic proton shifts in δ 7.2–8.1 ppm (thiophene, fluorophenyl) and sulfonamide NH near δ 5.5–6.0 ppm (broad).
    • 4h () : Indole NH reported at δ 10.2 ppm, with alkyne protons at δ 2.1–2.5 ppm.
  • HRMS : The target compound’s exact mass (449.91) aligns with analogs like G573-0096 (396.89), differing due to fluorobenzenesulfonyl vs. thiazole substitution.

Pharmacological Implications

  • Electron-Withdrawing Effects : The 4-fluoro group in the target compound may enhance binding to targets requiring strong hydrogen-bond acceptors (e.g., carbonic anhydrase isoforms), whereas thiazole-containing analogs (e.g., G573-0096) could target kinases or proteases.
  • Thiophene vs. Indole : Thiophene’s smaller size and lower basicity compared to indole (as in 4h) may reduce off-target interactions but limit penetration into hydrophobic pockets.

Biological Activity

4-chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide, with the CAS number 896346-88-6, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, supported by relevant data tables and research findings.

The molecular formula of the compound is C18H15ClFNO4S3C_{18}H_{15}ClFNO_4S_3, and it has a molecular weight of 460.0 g/mol. The structure features a sulfonamide group, which is known for its diverse biological applications, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC18H15ClFNO4S3C_{18}H_{15}ClFNO_4S_3
Molecular Weight460.0 g/mol
CAS Number896346-88-6

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. A common route includes the formation of the sulfonamide through chlorosulfonation followed by amination reactions. This method has been optimized to ensure high yield and purity, making it suitable for further biological testing.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study published in Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives can inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis.

Anticancer Properties

Sulfonamides have also been investigated for their anticancer potential. A recent study highlighted that derivatives containing fluorinated phenyl groups can induce apoptosis in cancer cells by targeting specific signaling pathways. The compound under discussion may exhibit similar properties due to its structural features.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been explored in various studies. Enzyme assays reveal that it can inhibit carbonic anhydrase activity, which is crucial in regulating pH and fluid balance in biological systems. This inhibition can be beneficial in treating conditions like glaucoma and edema.

Case Studies

  • Antimicrobial Efficacy : A case study involving the testing of several sulfonamide derivatives against Escherichia coli and Staphylococcus aureus showed that compounds with similar structural motifs to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that compounds related to the target molecule could significantly reduce cell viability and induce apoptosis, suggesting a potential pathway for therapeutic development.
  • Enzyme Inhibition Assays : Inhibition studies on carbonic anhydrase revealed that the compound could effectively inhibit enzyme activity at low micromolar concentrations, indicating its potential as a therapeutic agent for conditions related to carbonic anhydrase dysregulation.

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as the thiophen-2-yl ethylamine backbone. Key steps include sulfonylation with 4-fluorobenzenesulfonyl chloride and subsequent coupling with 4-chlorobenzenesulfonamide. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
  • Temperature control : Maintain 0–5°C during sulfonylation to prevent side reactions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) are standard for ≥95% purity . Analytical validation via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., δ 7.8–8.2 ppm for sulfonyl protons) is essential .

Q. Which spectroscopic and computational methods are most effective for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify key groups (e.g., sulfonamide NH at δ 10–12 ppm; thiophene protons at δ 6.8–7.5 ppm) .
  • High-resolution mass spectrometry (HR-MS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 515.02) with <2 ppm error .
  • X-ray crystallography : Resolves stereochemistry and non-covalent interactions (e.g., sulfonamide S=O···H-N hydrogen bonds) .
  • DFT calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) using B3LYP/6-31G* basis sets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological targets?

  • Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX, COX-2) based on structural analogs .
  • In vitro assays :
  • Enzyme inhibition : Measure IC50_{50} via fluorogenic substrates (e.g., dansylamide for carbonic anhydrase) .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .
    • Modification strategies :
  • Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., -CF3_3) to enhance binding affinity .
  • Introduce polar substituents (e.g., -OH) to improve solubility .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Discrepancies in IC50_{50} values or selectivity profiles may arise from assay conditions or impurity interference. Mitigation strategies include:

  • Orthogonal assays : Validate enzyme inhibition using both fluorometric and calorimetric methods .
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .
  • Structural analogs : Compare activity of derivatives to isolate critical pharmacophores (e.g., thiophene vs. furan substitution) .

Q. How can computational modeling predict off-target interactions or toxicity?

  • Molecular docking : Screen against the Protein Data Bank (PDB) to identify off-target binding (e.g., hERG channel for cardiotoxicity) .
  • ADMET prediction : Use tools like SwissADME to estimate permeability (LogP >3 may indicate poor solubility) .
  • QSAR models : Corrogate datasets linking structural features (e.g., sulfonamide topology) to hepatotoxicity .

Data Analysis and Optimization

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

  • Flow chemistry : Continuous reactors reduce side product formation during exothermic steps (e.g., sulfonylation) .
  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., solvent ratio, catalyst loading) .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How do steric and electronic effects influence reactivity in downstream derivatization?

  • Steric hindrance : The 4-fluorobenzenesulfonyl group directs electrophilic substitutions to the thiophene ring’s α-position .
  • Electronic effects : Electron-deficient aryl groups (e.g., 4-chlorophenyl) stabilize intermediates in Suzuki-Miyaura couplings .
  • Kinetic studies : Monitor reaction progress via 19^{19}F NMR to quantify fluorobenzene byproducts .

Conflict Resolution in Literature

Q. How should researchers address discrepancies in reported synthetic yields?

  • Replication studies : Reproduce methods with strict adherence to reported conditions (e.g., inert atmosphere, drying of solvents) .
  • Intermediate characterization : Isolate and analyze intermediates (e.g., via LC-MS) to identify yield-limiting steps .
  • Additive screening : Explore agents like molecular sieves or DMAP to suppress hydrolysis during sulfonamide formation .

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